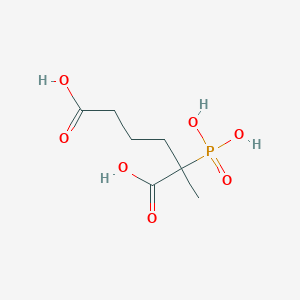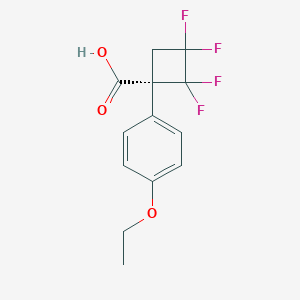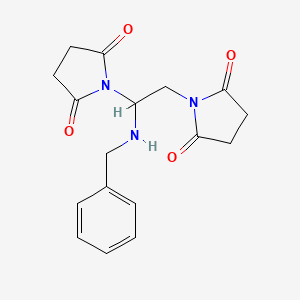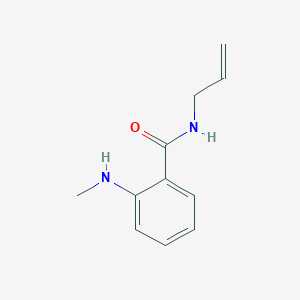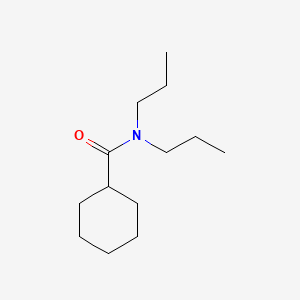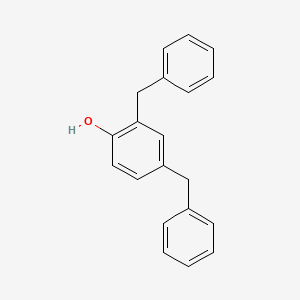
Guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a quinoline and thiazole moiety, suggests potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiazole Ring Formation: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Guanidine Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. Techniques like continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and thiazole rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline and thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Antimicrobial Activity: The thiazole and quinoline moieties suggest potential antimicrobial properties.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole rings can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine.
Quinoline Derivatives: Compounds like chloroquine and quinine.
Thiazole Derivatives: Compounds like thiamine and benzothiazole.
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-2-(2-methyl-8-quinolyl)-3-(2-thiazolyl)- lies in its combined structure, which integrates the properties of guanidine, quinoline, and thiazole. This combination can result in unique biological and chemical activities not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
72041-95-3 |
|---|---|
Molekularformel |
C18H21N5S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2-tert-butyl-1-(2-methylquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5S/c1-12-8-9-13-6-5-7-14(15(13)20-12)21-16(23-18(2,3)4)22-17-19-10-11-24-17/h5-11H,1-4H3,(H2,19,21,22,23) |
InChI-Schlüssel |
OMZASHHCCQJEEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=NC(C)(C)C)NC3=NC=CS3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
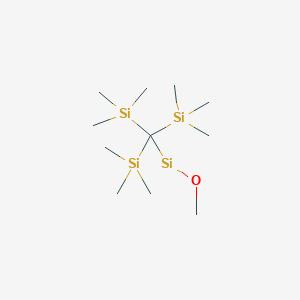

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

